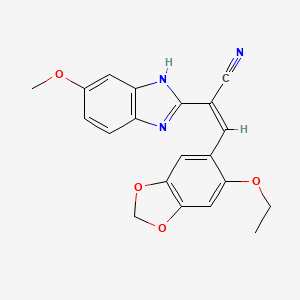
2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as DH-CBD, which stands for N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide. DH-CBD is a synthetic derivative of cannabidiol (CBD) that has been modified to enhance its potency and effectiveness.
Mecanismo De Acción
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide exerts its effects by modulating the endocannabinoid system (ECS). The ECS is a complex signaling system that regulates various physiological processes, including pain, inflammation, and immune function. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide acts as an agonist of the CB1 and CB2 receptors, which are the primary receptors of the ECS. By activating these receptors, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide can modulate the activity of various signaling pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to reduce pain by modulating the activity of pain-sensing neurons. Additionally, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide also has a high potency and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has some limitations. It is a synthetic compound that may not fully mimic the effects of natural cannabinoids. Additionally, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has shown promise as a potential therapeutic agent for various diseases and conditions. Future research should focus on further elucidating the mechanism of action of DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide and exploring its therapeutic potential in preclinical and clinical studies. Additionally, research should focus on developing more potent and selective derivatives of DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide that could be used for therapeutic purposes.
Métodos De Síntesis
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is synthesized through a multistep process that involves the reaction of 2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide with various reagents. The first step involves the protection of the hydroxyl group of 2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide using a suitable reagent. The protected 2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is then reacted with a cyclohexylamine derivative to form the amide bond. The resulting product is then deprotected to yield DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide.
Aplicaciones Científicas De Investigación
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and neuroprotective properties. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to have anticancer properties and may be useful in the treatment of various types of cancers.
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-12-9-13(2)11-15(10-12)22-14(3)18(21)19(4)16-7-5-6-8-17(16)20/h9-11,14,16-17,20H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNDLZFKOMCRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N(C)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5381547.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5381552.png)
![5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5381568.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B5381584.png)

![3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5381599.png)
![N-(2,3-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5381609.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5381614.png)

![2-(2-isopropylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5381626.png)
![3-(5-{[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5381627.png)

![3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one](/img/structure/B5381642.png)